Hydrogen‑Bond Donor and Acceptor Counts Define the Scaffold's Supramolecular Interaction Capacity Relative to the 5‑Desamino Analog
The target compound possesses three hydrogen‑bond donors (HBD) and seven hydrogen‑bond acceptors (HBA), whereas the direct 5‑desamino analog, 2‑(trifluoromethyl)pyrimidine‑4,6‑diol (CAS 672‑47‑9), has two HBD and five HBA [1]. The addition of the 5‑NH₂ group in the target compound increases the HBA count by two and the HBD count by one, substantially altering the compound's capacity for directional intermolecular interactions. This difference is critical when the pyrimidine scaffold is used as a hinge‑binding motif in kinase inhibitor design or as a metal‑chelating warhead in metalloenzyme targets [2].
| Evidence Dimension | Hydrogen‑bond donor (HBD) and acceptor (HBA) counts |
|---|---|
| Target Compound Data | HBD = 3; HBA = 7 (PubChem computed by Cactvs 3.4.8.18) [1] |
| Comparator Or Baseline | 2‑(Trifluoromethyl)pyrimidine‑4,6‑diol: HBD = 2; HBA = 5 (analog lacking the 5‑amino group) [1] |
| Quantified Difference | HBD: +1 (50% increase); HBA: +2 (40% increase) relative to the 5‑desamino analog |
| Conditions | Computed physicochemical descriptors; values are independent of assay conditions and represent intrinsic molecular properties. |
Why This Matters
Higher HBD/HBA counts directly impact the scaffold's ability to engage biological targets through hydrogen‑bond networks, making the 5‑amino‑containing scaffold the preferred choice when the synthetic route requires a nucleophilic amine at position 5 or when the target binding site contains complementary hydrogen‑bonding residues.
- [1] PubChem Compound Summary. 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol (CID 244181): Computed Descriptors – Hydrogen Bond Donor Count (3), Hydrogen Bond Acceptor Count (7). U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/244181 (accessed 2026-04-24). View Source
- [2] Veale, C. A.; et al. J. Med. Chem. 1995, 38 (1), 98–108. This study demonstrates that the 5‑aminopyrimidin‑6‑one scaffold (the tautomeric form of the target compound) acts as an effective hinge‑binding motif for human leukocyte elastase, with the 5‑amino group serving as a critical pharmacophoric element. PMID: 7837246. View Source
